molecular formula C5H10ClF2NO2 B6245223 methyl 4-amino-3,3-difluorobutanoate hydrochloride CAS No. 2408974-98-9

methyl 4-amino-3,3-difluorobutanoate hydrochloride

Cat. No. B6245223
CAS RN: 2408974-98-9
M. Wt: 189.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3,3-difluorobutanoate hydrochloride (MADFB-HCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 243.71 g/mol and a melting point of 158-160°C. MADFB-HCl has been used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Methyl 4-amino-3,3-difluorobutanoate hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of cell signaling pathways. It has also been used to study the effects of drugs on the central nervous system.

Mechanism of Action

Methyl 4-amino-3,3-difluorobutanoate hydrochloride acts as an inhibitor of enzymes, specifically those involved in cell signaling pathways. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase, cyclic AMP-dependent protein kinase, and adenylate cyclase.
Biochemical and Physiological Effects
methyl 4-amino-3,3-difluorobutanoate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and to affect the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have a protective effect against oxidative stress and to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

Methyl 4-amino-3,3-difluorobutanoate hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in aqueous solution. It is also non-toxic and has a low melting point, making it easy to handle. However, methyl 4-amino-3,3-difluorobutanoate hydrochloride is not very soluble in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research using methyl 4-amino-3,3-difluorobutanoate hydrochloride. These include further investigation of its biochemical and physiological effects, particularly its effects on neurotransmitters and the immune system. Additionally, its mechanism of action could be further studied to better understand its effects on cell signaling pathways. Finally, methyl 4-amino-3,3-difluorobutanoate hydrochloride could be used to develop new drugs or to modify existing drugs to improve their efficacy.

Synthesis Methods

Methyl 4-amino-3,3-difluorobutanoate hydrochloride can be synthesized from the reaction of 4-amino-3,3-difluorobutanoic acid with hydrochloric acid. The reaction is carried out in aqueous solution at a temperature of 80-90°C for two hours. The product is then isolated by filtration and dried to yield methyl 4-amino-3,3-difluorobutanoate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-3,3-difluorobutanoate hydrochloride involves the reaction of 4-amino-3,3-difluorobutyric acid with methanol and hydrochloric acid.", "Starting Materials": [ "4-amino-3,3-difluorobutyric acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-amino-3,3-difluorobutyric acid in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting precipitate.", "Wash the precipitate with cold methanol and dry under vacuum to obtain methyl 4-amino-3,3-difluorobutanoate hydrochloride." ] }

CAS RN

2408974-98-9

Molecular Formula

C5H10ClF2NO2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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